1-(4-Fluoro-phenyl)-octahydro-isoquinolin-4a-ol

Description

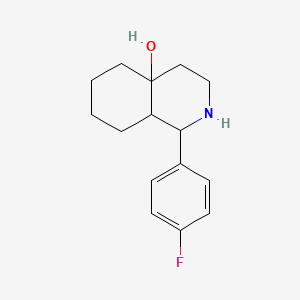

1-(4-Fluoro-phenyl)-octahydro-isoquinolin-4a-ol is a fluorinated octahydroisoquinoline derivative characterized by a hydroxyl group at the 4a-position and a 4-fluorophenyl substituent. The compound’s molecular formula is C₁₅H₁₈FNO (calculated molar mass: 247.31 g/mol). Octahydroisoquinolines are saturated analogs of isoquinoline, a heterocyclic aromatic compound, and their reduced saturation often enhances conformational flexibility and bioavailability.

Structure

3D Structure

Properties

IUPAC Name |

1-(4-fluorophenyl)-2,3,4,5,6,7,8,8a-octahydro-1H-isoquinolin-4a-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20FNO/c16-12-6-4-11(5-7-12)14-13-3-1-2-8-15(13,18)9-10-17-14/h4-7,13-14,17-18H,1-3,8-10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQJVTBCKCFMOEZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2(CCNC(C2C1)C3=CC=C(C=C3)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20FNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(4-Fluoro-phenyl)-octahydro-isoquinolin-4a-ol can be achieved through several synthetic routes. One common method involves the reduction of a precursor compound, such as 1-(4-Fluoro-phenyl)-3-phenyl-propenone, using a reducing agent like sodium borohydride. The reaction is typically carried out in an organic solvent such as ethanol or methanol under controlled temperature conditions .

Industrial production methods may involve more scalable processes, such as catalytic hydrogenation, where the precursor compound is hydrogenated in the presence of a catalyst like palladium on carbon. This method allows for the efficient production of the compound on a larger scale .

Chemical Reactions Analysis

1-(4-Fluoro-phenyl)-octahydro-isoquinolin-4a-ol undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(4-Fluoro-phenyl)-octahydro-isoquinolin-4a-ol has several scientific research applications:

Industry: The compound is used in the production of specialty chemicals and materials, including liquid crystals and other advanced materials.

Mechanism of Action

The mechanism of action of 1-(4-Fluoro-phenyl)-octahydro-isoquinolin-4a-ol involves its interaction with specific molecular targets and pathways. The presence of the fluorine atom enhances its ability to interact with biological molecules through hydrogen bonding and other non-covalent interactions. This can lead to the modulation of enzyme activity, receptor binding, and other cellular processes.

Comparison with Similar Compounds

Key Differences:

- Substituent: The 4-fluorophenyl group is replaced with a 4-(dimethylamino)phenyl moiety.

- Electronic Effects: The dimethylamino group (-N(CH₃)₂) is strongly electron-donating, increasing basicity compared to the electron-withdrawing fluoro group.

- Safety Profile : Requires stringent handling precautions (e.g., P201: "Use only with specialized training"; P210: "Avoid heat/open flames") .

Table 1: Physicochemical Comparison

2-[1-(4-Fluorophenyl)-4a-hydroxyoctahydroisoquinolin-2-yl]-N-(4-methoxyphenyl)acetamide (CAS: 1008633-24-6)

Key Differences:

Table 2: Structural and Physical Comparison

Implications of Structural Variations

Electron Effects: The 4-fluorophenyl group in the target compound may enhance metabolic stability compared to the dimethylamino analog, as fluorine often reduces susceptibility to oxidative metabolism. The dimethylamino group’s electron-donating nature could improve solubility in acidic environments but may increase toxicity risks .

Pharmacokinetics :

- The acetamide derivative’s larger size and hydrogen-bonding capacity (from -CONH- and hydroxyl groups) suggest altered absorption and distribution profiles compared to the simpler target compound .

Safety and Handling: The dimethylamino derivative’s stringent safety protocols highlight the importance of substituent-driven reactivity differences .

Biological Activity

1-(4-Fluoro-phenyl)-octahydro-isoquinolin-4a-ol is a compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, synthesizing findings from various studies and presenting relevant data.

Chemical Structure and Properties

This compound is characterized by its unique isoquinoline framework, which is known for its diverse biological activities. The presence of the fluorine atom in the para position of the phenyl group can significantly influence the compound's pharmacological properties.

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit notable anticancer activities. For instance, derivatives of isoquinoline have shown effectiveness against various cancer cell lines, including leukemia and breast cancer. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.

Case Study:

A study published in 2025 demonstrated that a related isoquinoline derivative inhibited the growth of acute lymphoblastic leukemia cells with an IC50 value of 0.5 µM. This suggests that this compound may possess similar properties, warranting further investigation into its anticancer effects .

Neuroprotective Effects

Isoquinoline derivatives are also recognized for their neuroprotective properties. Research indicates that these compounds can modulate neurotransmitter systems, potentially offering therapeutic benefits in neurodegenerative diseases.

Research Findings:

A study evaluated the neuroprotective effects of various isoquinoline derivatives, showing that they could reduce oxidative stress markers in neuronal cell cultures. The results indicated a significant decrease in cell death under oxidative stress conditions, highlighting their potential as neuroprotective agents .

Pharmacological Profile

The pharmacological profile of this compound includes interactions with several biological targets:

| Target | Activity | Reference |

|---|---|---|

| Dopamine Receptors | Agonistic activity | |

| Serotonin Receptors | Antagonistic activity | |

| Glucocorticoid Receptors | Modulation of activity |

Synthesis and Derivatives

This compound can be synthesized through various methods, including catalytic hydrogenation and cyclization reactions involving appropriate precursors. The synthesis process is crucial for developing derivatives with enhanced biological activity.

Synthetic Pathway Example:

The synthesis begins with a substituted phenyl compound that undergoes cyclization to form the isoquinoline structure, followed by reduction to yield the final product. This method allows for modifications that can enhance the compound's efficacy against specific targets.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.